molecular formula C15H19N3O2S B11621096 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B11621096
M. Wt: 305.4 g/mol
InChI Key: MTDBVSBWANTSEP-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide is a synthetic specialty chemical offered for research purposes. This compound belongs to the 1,3,4-thiadiazole class of heterocycles, a scaffold widely recognized in medicinal chemistry for its diverse biological potential. Compounds featuring the 1,3,4-thiadiazole core have been extensively investigated and shown to possess significant bioactive properties, including serving as apoptosis inducers and caspase activators . Research into structurally similar molecules has demonstrated potent anticancer activities against various human cancer cell lines, such as neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . The presence of the 1,3,4-thiadiazole ring is a key feature in several pharmacophores and is often associated with mechanisms like tyrosine kinase inhibition . The specific substitution pattern on this molecule suggests it is a candidate for probing new biological pathways and developing novel therapeutic agents. This product is intended for laboratory research and analysis only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C15H19N3O2S/c1-5-13-17-18-15(21-13)16-12(19)8-20-14-10(3)7-6-9(2)11(14)4/h6-7H,5,8H2,1-4H3,(H,16,18,19)

InChI Key

MTDBVSBWANTSEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)COC2=C(C=CC(=C2C)C)C

Origin of Product

United States

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 5-ethyl-1,3,4-thiadiazole with 2-(2,3,6-trimethylphenoxy)acetic acid derivatives. The compound's structure has been confirmed using various spectroscopic techniques including IR and NMR spectroscopy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound exhibited significant cytotoxic effects with IC50 values indicating its potency:

Cell LineIC50 Value (µM)Reference
MCF-70.084 ± 0.020
A5490.034 ± 0.008

These values suggest that this compound is more effective than traditional chemotherapeutics like cisplatin in certain contexts.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of aromatase activity in breast cancer cells. Aromatase is crucial for estrogen production; thus, inhibiting it can reduce tumor growth in estrogen-dependent cancers. The evaluated IC50 for aromatase inhibition was found to be:

ActivityIC50 Value (µM)Reference
Aromatase Inhibition0.062 ± 0.004

This indicates a promising avenue for further exploration in hormone-dependent cancers.

Case Studies

  • Study on MCF-7 Cells : In a comparative study with other thiadiazole derivatives, this compound showed superior cytotoxicity and selectivity towards cancerous cells over non-cancerous NIH3T3 fibroblast cells.
  • Combination Therapy Potential : Research has suggested that this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies. This is particularly relevant for patients who have developed resistance to standard treatments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cytotoxic and Anticancer Effects
  • Compound 63 (3-fluorophenyl substituent) demonstrated cytotoxicity against MCF-7 breast cancer cells, suggesting that electron-withdrawing groups enhance activity .
  • Compounds 3 and 8 () induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively), attributed to π-π interactions and hydrogen bonding . The target compound’s trimethylphenoxy group may similarly engage in hydrophobic interactions, though its specific activity remains unstudied.
Enzymatic Inhibition
  • Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl oxy)acetamide) inhibits fatty acid elongases in plants and yeast . The target compound’s ethyl and trimethylphenoxy groups could alter substrate specificity compared to flufenacet’s trifluoromethyl-thiadiazole moiety.
Herbicidal and Plant Growth Regulation
  • Tebuthiuron (5-tert-butyl-thiadiazolyl dimethylurea) is a herbicide, highlighting the role of bulky substituents in agrochemical activity .
  • Compound 2h (tetrazolyl/p-methoxyphenyl) exhibited plant growth-regulating activity, suggesting acetamide derivatives’ versatility .

Physicochemical Properties

  • LogP and Solubility: The target compound’s trimethylphenoxy group likely increases LogP compared to polar analogs like 5k (2-methoxyphenoxy; LogP ~2.5) .
  • Melting Points : Analogs with halogenated substituents (e.g., 5e , 3d ) show higher melting points (132–216°C) due to increased crystallinity .

Preparation Methods

Core Intermediate Synthesis: 5-Ethyl-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole ring system serves as the foundational scaffold for this compound. The synthesis of 5-ethyl-1,3,4-thiadiazol-2-amine typically proceeds via cyclization of thiosemicarbazide derivatives. A representative method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide under basic conditions, followed by alkylation to introduce the ethyl group .

Reaction Conditions :

  • Reagents : Ethyl hydrazinecarboxylate, carbon disulfide, sodium hydroxide.

  • Solvent : Ethanol or water.

  • Temperature : Reflux at 80–100°C for 6–8 hours.

  • Yield : ~70–85% after recrystallization .

Alternative One-Pot Synthesis Strategy

A streamlined one-pot method combines chloroacetylation and phenoxy substitution without isolating intermediates. This approach reduces purification steps and improves overall yield.

Procedure :

  • Chloroacetylation : React 5-ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in 1,4-dioxane at 20°C for 4 hours .

  • In Situ Substitution : Add 2,3,6-trimethylphenol and potassium carbonate directly to the reaction mixture. Heat at 60°C for 3 hours .

  • Total Yield : 80–88%.

Advantages :

  • Minimizes intermediate handling losses.

  • Reduces solvent consumption.

Analytical Characterization

Synthetic success is confirmed through spectroscopic and chromatographic techniques:

Technique Key Observations
LC-MS (ESI) Molecular ion peak at m/z 351.2 [M+H]+ confirms molecular weight .
¹H NMR - δ 1.35 (t, 3H, CH₂CH₃)
- δ 2.25 (s, 9H, Ar-CH₃)
- δ 4.62 (s, 2H, COCH₂) .
IR - 1665 cm⁻¹ (C=O stretch)
- 1240 cm⁻¹ (C-O-C asymmetric stretch) .

Comparative Analysis of Synthetic Methods

Parameter Two-Step Method One-Pot Method
Total Yield 75–85%80–88%
Purification Steps 21
Reaction Time 7–11 hours7 hours
Solvent Volume HighModerate

The one-pot method offers superior efficiency but requires precise stoichiometric control to avoid side reactions .

Challenges and Mitigation Strategies

  • Impurity Formation : Over-acylation may occur if chloroacetyl chloride is in excess. Solution : Use dropwise addition and stoichiometric monitoring .

  • Phenol Reactivity : Steric hindrance from the 2,3,6-trimethyl groups slows substitution. Solution : Increase reaction temperature to 80°C .

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide?

Answer:
The synthesis typically involves sequential acylation and heterocycle formation. Key steps include:

  • Thiadiazole ring formation via cyclization of thiosemicarbazide derivatives under reflux (110–120°C) in ethanol or toluene/water mixtures .
  • Acylation reactions using chloroacetyl chloride or substituted acetamides in the presence of triethylamine as a base, with reflux times optimized to 4–7 hours .
  • Solvent selection (e.g., DMF, ethanol) and temperature control to minimize by-products and improve yields (>70%) .
  • Purification via recrystallization (ethanol or pet-ether) or column chromatography .

Table 1: Example Synthesis Parameters

StepConditionsYield (%)Reference
Thiadiazole formationToluene:H₂O (8:2), 7 h reflux75
AcylationChloroacetyl chloride, Et₃N, 4 h82

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies amide C=O stretches (~1680 cm⁻¹) and thiadiazole ring vibrations (~650 cm⁻¹) .

Advanced: How can X-ray crystallography using SHELX software aid in confirming the molecular structure?

Answer:

  • Structure Solution : SHELXS/SHELXD generates initial phases from diffraction data, while SHELXL refines atomic coordinates and thermal parameters .
  • Validation : R-factors (<0.05) and electron density maps resolve ambiguities in substituent positioning (e.g., ethyl group orientation on the thiadiazole ring) .
  • Applications : Critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Advanced: What in vitro models are suitable for evaluating anticancer activity, and how are IC₅₀ values determined?

Answer:

  • Cell Lines : MCF-7 (breast cancer) and A549 (lung cancer) are standard models. NIH3T3 (non-cancer fibroblasts) assess selectivity .

  • MTT Assay : Cells treated with serial compound dilutions (0.01–100 µM) for 48–72 h; IC₅₀ calculated via nonlinear regression .

  • Example Data :
    Table 2: IC₅₀ Values for Analogous Thiadiazole Derivatives

    CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Selectivity Index (NIH3T3)
    Cisplatin (control)1.22.50.8
    Compound 4y (analog)0.0840.034>10

Advanced: How do structural modifications influence bioactivity?

Answer:

  • Thiadiazole Substitutions : Ethyl groups at position 5 enhance lipophilicity and membrane permeability, improving cytotoxicity .
  • Phenoxy Acetamide Variations : Electron-withdrawing groups (e.g., trimethyl) on the phenyl ring increase metabolic stability .
  • SAR Insights : Replacement of thiadiazole with oxadiazole reduces activity, highlighting the thiadiazole’s role in target binding .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) due to lipophilic substituents; DMSO or PEG-400 used for in vitro studies .
  • Stability : Degrades <10% in PBS (pH 7.4) over 24 h at 37°C, but susceptible to esterase-mediated hydrolysis in plasma .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

  • Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Data Normalization : Express activity relative to internal controls (e.g., cisplatin) and validate via orthogonal assays (e.g., apoptosis flow cytometry) .
  • Meta-Analysis : Compare logP, pKa, and steric parameters to identify outliers in structure-activity trends .

Advanced: What computational methods predict binding affinity with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Glide simulates interactions with targets (e.g., aromatase for MCF-7 activity) .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
  • Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors on the thiadiazole) for lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.